molecular formula C16H28O B1585458 3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol CAS No. 3407-42-9

3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol

Cat. No. B1585458
CAS RN: 3407-42-9
M. Wt: 236.39 g/mol
InChI Key: BWVZAZPLUTUBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol, also known as isomersolol, is a bicyclic monoterpene alcohol that is commonly found in essential oils of various plants. It has been the subject of extensive scientific research due to its potential therapeutic properties.

Scientific Research Applications

Synthesis and Potential Medical Applications

  • 3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol and its derivatives have been synthesized for potential use in medical applications. Derivatives of 1,7,7-trimethyl-bicyclo[2.2.1]heptane have shown promising results in anticonvulsant, hypoglycemic, and anti-inflammatory activities. Notably, specific compounds demonstrated significant protection against seizures and displayed hypoglycemic activity and anti-inflammatory potential without signs of ulcerogenicity (Aboul-Enein et al., 2006).

Chemical Synthesis and Transformations

  • Research has focused on the synthesis and transformations of this compound and its related structures. For instance, studies have explored the Ritter reaction of similar compounds, revealing complex chemical transformations and synthesis pathways (Kozlov et al., 1988). Additionally, the structural analysis of certain derivatives has provided insights into the origin of atropisomerism in these compounds (Goldfuss & Rominger, 2000).

Applications in Ligand and Drug Synthesis

  • The compound has also been utilized in the synthesis of optically active cyclopentadienyl ligands and in the development of novel drug compounds. Research in this area includes the transformation of camphor-derived pentafulvene and the exploration of its utility in creating complex molecular structures (Quindt et al., 2002).

Interaction with Biological Systems

  • Recent studies have also delved into the interaction of sulfur-containing monoterpenoids, related to 3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol, with lipid membranes. This research is significant in understanding the compound's potential impact on hemostasis and its distribution within cellular lipid membranes, which could inform the development of new treatments for diseases related to hemostasis system disorders (Nikitina et al., 2020).

Future Directions

For more detailed information, consult relevant papers and scientific literature . If you need further assistance, feel free to ask!

properties

IUPAC Name

3-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-10-14-8-12(16(10,2)3)9-15(14)11-5-4-6-13(17)7-11/h10-15,17H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVZAZPLUTUBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C1(C)C)CC2C3CCCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044817
Record name Isobornyl cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclohexanol, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3-[5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl]cyclohexan-1-ol

CAS RN

3407-42-9, 4105-12-8
Record name Sandela
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3407-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5,5,6-Trimethylbicyclo(2.2.1)hept-2-yl)cyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003407429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isocamphylcyclohexanol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004105128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isobornyl cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S*,3S*)-[1α,2α,4α,6α]-3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(5,6,6-Trimethylbicyclo[2.2.1]hept-1-yl)cyclohexanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol
Reactant of Route 2
3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol
Reactant of Route 3
3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol
Reactant of Route 4
3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol
Reactant of Route 5
3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol
Reactant of Route 6
3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol

Citations

For This Compound
1
Citations
JC Calé - 2020 - search.proquest.com
Fingerprints consist of ridges and valleys that form a pattern that is unique to the individual. Metabolites from sweat and other secretions as well as chemical residues that are present on …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.